molecular formula C7H5N5O2 B1532556 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 912773-00-3

3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No.: B1532556
CAS No.: 912773-00-3
M. Wt: 191.15 g/mol
InChI Key: FBZATUUQBBCYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and triazole groups in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine typically involves the reaction of 3-nitropyridine with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the nitro group by the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the combination of a pyridine ring with a triazole ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring both high stability and reactivity, such as in the development of new pharmaceuticals and energetic materials .

Properties

IUPAC Name

3-nitro-4-(1,2,4-triazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)7-3-8-2-1-6(7)11-5-9-4-10-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZATUUQBBCYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N2C=NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679712
Record name 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912773-00-3
Record name 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912773-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.